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Compound of Interest

5-Chloro-2-fluoro-4-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B1358704

Substituted benzaldehydes are cornerstone reagents in organic synthesis, serving as
precursors to a vast array of more complex molecules. The strategic placement of multiple,
distinct functional groups on the aromatic ring, as seen in 5-Chloro-2-fluoro-4-
hydroxybenzaldehyde, creates a highly valuable and versatile chemical scaffold. The
presence of chloro, fluoro, hydroxyl, and formyl groups imparts a unique electronic and steric
profile, offering multiple reaction sites for chemical modification.

The inclusion of chlorine and fluorine is particularly noteworthy. Halogens are prevalent in
pharmaceuticals, often enhancing metabolic stability, binding affinity, and membrane
permeability.[1] More than 88% of pharmaceuticals in the United States rely on chlorine
chemistry in some aspect of their synthesis.[1] This guide will provide the foundational
knowledge required to effectively utilize this compound in research and development programs.

Molecular Structure and Chemical Identity

The defining feature of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde is its substituted benzene
ring. The IUPAC nomenclature precisely defines the location of each functional group relative
to the principal aldehyde (formyl) group, which is assigned position 1.

e Molecular Formula: C7H4CIFO:

o |[UPAC Name: 5-chloro-2-fluoro-4-hydroxybenzaldehyde
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e Molecular Weight: 174.55 g/mol [2]

» Canonical SMILES: C1=C(C(=CC(=C1CI)F)0O)C=0[3]

e InChl Key: FNSUKVJZMKQSNJ-UHFFFAOYSA-N[3]

The molecule's structure consists of a planar benzene ring with the following substituents:
e Aformyl group (-CHO) at position C1.

e Afluoro group (-F) at position C2.

o A hydroxyl group (-OH) at position C4.

e Achloro group (-Cl) at position C5.

Caption: 2D structure of 5-Chloro-2-fluoro-4-hydroxybenzaldehyde.

The electronic properties of the ring are governed by the interplay of these groups. The
aldehyde, fluoro, and chloro groups are electron-withdrawing, deactivating the ring towards
electrophilic substitution. Conversely, the hydroxyl group is a strong activating group. This
electronic push-pull relationship creates specific sites of reactivity on the molecule.

Physicochemical Properties

Quantitative data for this specific isomer is not widely published. However, we can infer its
general properties from closely related analogs. The data presented below is for similar
substituted benzaldehydes and should be used as an estimation.
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Property Value Source Compound

Molecular Formula C7HaCIFO2 Target Compound

5-Chloro-2-fluoro-3-

Molecular Weight 174.55 g/mol
hydroxybenzaldehyde[2]

Expected to be a solid at room  General property of similar

Appearance
temperature compounds[4]
] ] 3-Chloro-5-fluoro-2-
Melting Point 81-83 °C
hydroxybenzaldehyde[5]
- ) 5-Chloro-2-fluoro-3-
Boiling Point ~205.9 °C
hydroxybenzaldehyde[2]
) 5-Chloro-2-fluoro-3-
Density ~1.5 g/cm?3
hydroxybenzaldehyde[2]
) 5-chloro-4-fluoro-2-
XlogP (predicted) 2.3

hydroxybenzaldehyde][3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized
compound. The following sections describe the expected spectral signatures for 5-Chloro-2-
fluoro-4-hydroxybenzaldehyde.

'H NMR Spectroscopy

The proton NMR spectrum will provide key information about the hydrogen atoms.

» Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of 4 9.8-10.0
ppm.

o Hydroxyl Proton (-OH): A broad singlet, typically between & 5.0-6.5 ppm, whose position can
vary with concentration and solvent.

e Aromatic Protons: There are two protons on the aromatic ring.
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o H-3: This proton is ortho to the fluorine and meta to the aldehyde. It will appear as a
doublet, with coupling to the fluorine atom (JH-F) and potentially a smaller coupling to H-6.

o H-6: This proton is ortho to the aldehyde and meta to the chlorine. It will appear as a
singlet or a very finely split doublet due to long-range coupling. The precise chemical shifts
will be influenced by the combined electronic effects of all substituents.

3C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon
atoms.

o Aldehyde Carbon (-CHO): The most downfield signal, expected around & 188-190 ppm.[6]
e Aromatic Carbons:

o C-F Bond: The carbon directly attached to the fluorine (C-2) will show a large one-bond
coupling constant (*1JC-F) and appear as a doublet. Its chemical shift will be significantly
downfield.

o C-OH Bond: The carbon attached to the hydroxyl group (C-4) will also be downfield,
typically in the & 145-155 ppm range.

o C-CIl Bond: The carbon attached to chlorine (C-5) will be shifted downfield.

o Other aromatic carbons (C-1, C-3, C-6) will have distinct shifts based on their electronic
environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

e O-H Stretch: A broad absorption band in the region of 3200-3500 cm~* is characteristic of the
hydroxy! group.

e C-H Stretch (Aromatic): Sharp peaks just above 3000 cm~1.
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e C=0 Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm~1. The
conjugation with the aromatic ring and the presence of the ortho-fluoro group will influence
its exact position.[5]

e C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm~1 region.

e C-F and C-CI Stretches: Absorptions for these bonds are typically found in the fingerprint
region below 1300 cm~1.[5]

Mass Spectrometry

Mass spectrometry provides information about the mass and fragmentation of the molecule.

e Molecular lon Peak (M*): The spectrum will show a molecular ion peak at m/z corresponding
to the molecular weight (174.55).

« Isotopic Pattern: Due to the natural abundance of chlorine isotopes (3*Cl and 37Cl in an
approximate 3:1 ratio), there will be a characteristic M* peak and an M+2 peak (at m/z
176.55) with an intensity ratio of approximately 3:1. This is a definitive signature for a
molecule containing one chlorine atom.

e Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the
formyl radical (-CHO) or carbon monoxide (-CO).

Synthesis and Reactivity
Proposed Synthetic Pathway

A common and effective method for synthesizing hydroxybenzaldehydes is the formylation of
the corresponding phenol. A plausible route to 5-Chloro-2-fluoro-4-hydroxybenzaldehyde
would start from 4-chloro-2-fluorophenol. The Duff reaction, which uses
hexamethylenetetramine in an acidic medium like trifluoroacetic acid (TFA), is a suitable choice
for this transformation.[6]
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4-Chloro-2-fluorophenol
Duff Reaction
Iminium Ton Intermediate
Electrophilic Attack Hydrolysis

Hexamethylenetetramine (HMTA) T
Trifluoroacetic Acid (TFA) 5-Chloro-2-fluoro-4-hydroxybenzaldehyde

‘Acidic Hydrolysis }.--------=""""""""
(H20, H*)

Click to download full resolution via product page
Caption: Proposed workflow for the synthesis of the target compound via the Duff reaction.
Experimental Protocol Outline (based on similar reactions[6]):

e Reaction Setup: Dissolve 4-chloro-2-fluorophenol and hexamethylenetetramine in
trifluoroacetic acid (TFA).

e Heating: Stir the mixture at a moderately elevated temperature (e.g., 60-80 °C) for several
hours until the starting material is consumed (monitored by TLC or LC-MS).

e Hydrolysis: Pour the reaction mixture into ice-water to hydrolyze the intermediate iminium
salt to the aldehyde.

o Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or
diethyl ether).

 Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.qg.,
MgSOa4 or Na=S0a4), and concentrate under reduced pressure. The crude product is then
purified, typically by column chromatography on silica gel, to yield the pure aldehyde.

Chemical Reactivity

The molecule possesses three key reactive centers, making it a versatile synthetic
intermediate.
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» Aldehyde Group: This group is susceptible to nucleophilic attack. It can be:
o Oxidized to a carboxylic acid (5-chloro-2-fluoro-4-hydroxybenzoic acid).
o Reduced to a primary alcohol ( (5-chloro-2-fluoro-4-hydroxyphenyl)methanol).

o Undergo condensation reactions (e.g., Wittig, Knoevenagel, aldol) to form larger, more
complex structures. This is a common strategy for building analogs of bioactive natural
products like curcuminoids or chalcones.[4]

e Phenolic Hydroxyl Group:

o The proton is acidic and can be removed by a base to form a phenoxide, which is a potent
nucleophile.

o It can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This is
often used as a protecting group strategy or to modulate the biological properties of a
molecule.

e Aromatic Ring:

o While generally deactivated, the powerful activating effect of the hydroxyl group can still
direct further electrophilic aromatic substitution, primarily to the position ortho to the -OH
group (C-3).

o The halogen atoms can potentially be displaced via nucleophilic aromatic substitution
under forcing conditions or be utilized in transition metal-catalyzed cross-coupling
reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-
heteroatom bonds.

Applications in Research and Drug Development

5-Chloro-2-fluoro-4-hydroxybenzaldehyde is not just a synthetic curiosity; it is a building
block with direct relevance to the development of new functional molecules and therapeutics.

+ Medicinal Chemistry Scaffold: Halogenated phenols and benzaldehydes are key components
in many biologically active compounds. This molecule can serve as the starting point for
synthesizing novel derivatives for screening. For example, Schiff bases formed from the
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condensation of substituted benzaldehydes with sulfonamides have been investigated for
their antimicrobial and antimycobacterial activities.[7]

 Intermediate for Bioactive Molecules: Its structure is a precursor for compounds targeting a
range of diseases.

o Antimicrobial Agents: The chlorinated phenol motif is found in known antimicrobial agents.

[2]

o Anti-inflammatory Agents: Derivatives of similar hydroxybenzaldehydes have been shown
to possess anti-inflammatory properties.[4]

o Agrochemicals: The compound can be used in the synthesis of novel herbicides and
fungicides, where halogenated aromatic structures often play a key role in efficacy.[8]

o Material Science: The unique electronic properties and potential for polymerization make it a
candidate for the development of new functional polymers and materials.[2]

Conclusion

5-Chloro-2-fluoro-4-hydroxybenzaldehyde is a strategically designed molecule that offers
significant potential for researchers in organic synthesis, medicinal chemistry, and material
science. Its combination of four distinct and reactive functional groups on a stable aromatic
core provides a robust platform for chemical diversification. A thorough understanding of its
molecular structure, spectroscopic fingerprint, and reactivity is paramount for unlocking its full
potential as a building block for the next generation of pharmaceuticals, agrochemicals, and
advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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